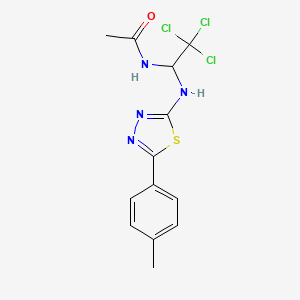
N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide is an organic compound that integrates multiple functional groups, resulting in a molecule with significant potential for diverse applications. Its intricate structure suggests it could be synthesized through a sequence of complex chemical reactions, making it an intriguing subject for synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide can involve several steps:
Formation of the 5-(p-tolyl)-1,3,4-thiadiazole ring: : This might involve cyclization reactions of suitable starting materials in the presence of sulfur and nitrogen sources under controlled conditions.
Attachment of the N-(2,2,2-trichloroethyl) group: : This step would likely involve nucleophilic substitution or addition reactions, given the presence of the trichloro functionality.
Introduction of the acetamide group: : This typically involves acylation reactions using acetic anhydride or acetyl chloride in the presence of a suitable base.
Industrial Production Methods: The industrial production of this compound would likely require scaling up these laboratory conditions, optimizing the efficiency of each step, and ensuring the purity of the final product. Key considerations include reaction time, temperature, pressure, and choice of solvents and catalysts to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, particularly at the thiazole ring or the tolyl group.
Reduction: : Reductive conditions might target the acetamide moiety, potentially leading to deacetylation.
Substitution: : The compound could engage in substitution reactions, especially at the trichloroethyl group.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: : Sodium azide for nucleophilic substitutions, alkyl halides for electrophilic substitutions.
Major Products:
Oxidation: : Could lead to carboxylic acids or sulfonates.
Reduction: : Possible formation of primary amines or alcohols.
Substitution: : Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: : Investigations into synthetic pathways, structure-activity relationships, and potential as a reagent or intermediate. Biology : Studying its interactions with biological macromolecules, potential as a biochemical probe or inhibitor. Medicine : Potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Industry : Applications in materials science, agrochemicals, or as a specialty chemical for specific industrial processes.
Mécanisme D'action
The exact mechanism by which N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide exerts its effects would depend on its specific interactions:
Molecular Targets: : Possible targets include enzymes, receptors, or nucleic acids.
Pathways Involved: : Could involve inhibition or activation of specific biochemical pathways, affecting cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
N-(2,2,2-trichloroethyl)acetamide
5-(p-tolyl)-1,3,4-thiadiazole derivatives
Trichloroacetamide derivatives
Uniqueness:
By seamlessly integrating these different functional groups, N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide stands out as a versatile and multifaceted compound with significant potential for further research and application in various scientific fields.
Propriétés
IUPAC Name |
N-[2,2,2-trichloro-1-[[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3N4OS/c1-7-3-5-9(6-4-7)10-19-20-12(22-10)18-11(13(14,15)16)17-8(2)21/h3-6,11H,1-2H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQOUUOASSZVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(C(Cl)(Cl)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














